molecular formula C9H18N4O B029935 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy CAS No. 63697-61-0

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy

Cat. No. B029935
CAS RN: 63697-61-0
M. Wt: 197.26 g/mol
InChI Key: NYMAVUZUFMNQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy, also known as 2,2,6,6-Tetramethyl-4-azide-piperidin-1-oxyl or 4-Azido-2,2,6,6-tetramethylpiperidin-1-yloxy, is a chemical compound with the molecular formula C9H17N4O . It has a molecular weight of 197.26 g/mol .


Physical And Chemical Properties Analysis

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy has a molecular weight of 197.26 g/mol, an XLogP3-AA of 2.4, and a topological polar surface area of 18.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .

Scientific Research Applications

Synthesis of Aromatic Polyazides

N3-TEMPO is used in the synthesis of six-membered aromatic compounds containing three and more azido groups in the ring . These polyazides have played an important role in the development of chemistry .

High-Energy Materials

Aromatic polyazides, synthesized using N3-TEMPO, are of considerable interest as high-energy materials .

Precursors of High-Spin Nitrenes and Carbon Nitride Nanomaterials

Aromatic polyazides are precursors of high-spin nitrenes and C3N4 carbon nitride nanomaterials .

Click-Reactions

The use of aromatic polyazides in click-reactions may be a new promising direction in the design of various supramolecular systems possessing interesting chemical, physical, and biological properties .

Catalytic Oxidation of Primary Alcohols to Aldehydes

N3-TEMPO is commonly used as an oxidizing agent in organic synthesis. Specifically, Copper/TEMPO has been utilized in the catalytic oxidation of primary alcohols to aldehydes .

Synthesis of 2,2,6,6-Tetramethyl-4-Piperidinol (TMP)

A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .

Oxidation of Various Alcohols to Their Corresponding Carbonyl Derivatives

N3-TEMPO is used in the oxidation of various alcohols to their corresponding carbonyl derivatives .

Oxidative Cleavage of Benzyl Ethers

N3-TEMPO has been shown to serve as a catalytic or stoichiometric oxidant in the oxidative cleavage of benzyl ethers .

properties

InChI

InChI=1S/C9H17N4O/c1-8(2)5-7(11-12-10)6-9(3,4)13(8)14/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUMVJSTAKNMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy

CAS RN

63697-61-0
Record name 1-Piperidinyloxy, 4-azido-2,2,6,6-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

A: The research paper "The relationship between structure and antioxidative activity of piperidine nitroxides" [] investigates various piperidine nitroxides and their ability to scavenge reactive oxygen species (ROS). The study highlights that the nitroxide moiety present in these compounds is essential for their antioxidant activity []. While the exact mechanism is not fully elucidated in this specific paper, it's generally understood that nitroxides can act as both oxidants and reductants, allowing them to interact with a range of ROS.

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